molecular formula C8H10N2O3S B2826884 Methyl 5-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate CAS No. 448906-84-1

Methyl 5-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate

Cat. No.: B2826884
CAS No.: 448906-84-1
M. Wt: 214.24
InChI Key: NRXCJQXKEOIFOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate is a furan-based chemical compound provided for research purposes. The furan carboxylate scaffold is a significant structural motif in medicinal chemistry, with derivatives being explored for their diverse biological activities. Compounds based on this core structure have been identified as promising in various research areas, including the development of new antimicrobial agents to address drug-resistant bacteria and the investigation of antimycobacterial candidates that can interfere with bacterial iron homeostasis, a key target for novel anti-tuberculosis therapies . Furthermore, structurally similar molecules have demonstrated cytotoxic activity against cancer cell lines such as HeLa and HepG2 in preliminary studies, highlighting the potential of this chemical class in anticancer research . The specific functional group pattern on this derivative suggests it may serve as a valuable intermediate or precursor in organic synthesis and pharmaceutical development. Researchers can utilize this compound to explore new chemical entities and develop potential leads for various therapeutic applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

methyl 5-(carbamimidoylsulfanylmethyl)furan-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3S/c1-12-7(11)6-3-2-5(13-6)4-14-8(9)10/h2-3H,4H2,1H3,(H3,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXCJQXKEOIFOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CSC(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401327685
Record name methyl 5-(carbamimidoylsulfanylmethyl)furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401327685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24786608
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

448906-84-1
Record name methyl 5-(carbamimidoylsulfanylmethyl)furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401327685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate typically involves the reaction of methyl 5-nitrofuran-2-carboxylate with a suitable carbamimidoylsulfanyl reagent. The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated furan derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity
    • Several studies have reported the antimicrobial potential of triazole derivatives. The presence of the trifluoromethoxy group is believed to enhance the lipophilicity of the compound, improving its ability to penetrate microbial membranes.
    • Case Study: A study demonstrated that derivatives similar to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential for development as new antibiotics .
  • Anticancer Properties
    • Triazoles have been extensively studied for their anticancer properties. The compound's ability to inhibit specific enzymes involved in cancer proliferation has been documented.
    • Research Findings: In vitro studies indicated that this compound induces apoptosis in cancer cell lines through the activation of caspase pathways .
  • Inflammation Modulation
    • The compound has shown promise in modulating inflammatory responses. Its structural characteristics may allow it to interact with inflammatory mediators.
    • Clinical Insight: Research indicates that triazole compounds can inhibit the production of pro-inflammatory cytokines, suggesting therapeutic potential in conditions like rheumatoid arthritis and other inflammatory diseases .

Agricultural Applications

  • Pesticidal Activity
    • The unique chemical structure of this compound makes it a candidate for use as a pesticide. Triazoles are known for their fungicidal properties.
    • Field Trials: Preliminary trials indicated effective control of fungal pathogens in crops, leading to increased yields .
  • Plant Growth Regulation
    • The compound's interaction with plant hormone pathways suggests potential as a growth regulator.
    • Experimental Results: Studies showed enhanced growth rates in treated plants compared to controls, indicating its utility in agricultural applications .

Material Science Applications

  • Polymer Chemistry
    • The incorporation of triazole groups into polymer matrices can enhance material properties such as thermal stability and mechanical strength.
    • Research Application: Polymers modified with this compound have demonstrated improved resistance to heat and chemicals, making them suitable for industrial applications .
  • Nanotechnology
    • This compound can be utilized in the synthesis of nanoparticles for drug delivery systems due to its biocompatibility and ability to form stable complexes with various metals.
    • Innovative Approach: Nanoparticles synthesized using this triazole derivative have shown enhanced drug delivery efficiency in targeted therapies .

Mechanism of Action

The mechanism of action of Methyl 5-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison of Furan-2-carboxylate Derivatives

Compound Name Molecular Weight (g/mol) Key Substituent Biological Activity/Application Key Reference
Methyl 5-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate HCl 250.70 Carbamimidoylsulfanylmethyl Likely antimicrobial (inferred)
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate 288.03* 2-Fluoro-4-nitrophenyl Antimycobacterial (Mtb MbtI inhibitor)
Methyl 5-(cyanomethyl)furan-2-carboxylate 165.15 Cyanomethyl Synthetic intermediate
Methyl 5-(chloromethyl)furan-2-carboxylate 174.59 Chloromethyl Precursor for nucleophilic substitution
Methyl 5-(aminomethyl)furan-2-carboxylate HCl 191.62 Aminomethyl Potential antimicrobial activity
Methyl 5-(2-methoxycarbonylethyl)furan-2-carboxylate 228.25 Methoxycarbonylethyl Antibacterial (Xanthomonas axonopodis)

*Calculated for sodium salt (C₁₂H₈FNO₅Na).

Physicochemical Properties

  • Solubility and Crystallinity: The fluorinated nitro-phenyl derivative () exhibits high crystallinity and solubility in acetone/ethanol, facilitating structural analysis via SC-XRD . The hydrochloride salt form of the target compound () likely improves aqueous solubility compared to neutral analogs.
  • Synthetic Accessibility : Methyl 5-(chloromethyl)furan-2-carboxylate () serves as a versatile precursor for nucleophilic substitutions, enabling efficient synthesis of derivatives like the target compound via reaction with thiourea or amidine reagents .

Structural and Electronic Effects

  • Electron-Withdrawing vs. Electron-Donating Groups: Nitro and cyano substituents (Table 1) increase electrophilicity, enhancing reactivity in substitution reactions. The carbamimidoylsulfanyl group’s dual electronic nature (amidine basicity and sulfur electronegativity) may stabilize transition states in enzyme interactions .
  • Conformational Stability: SC-XRD studies of the fluorinated analog () reveal planar molecular geometries stabilized by intramolecular CH···F interactions. The target compound’s conformation is likely influenced by similar non-covalent interactions involving sulfur and amidine groups.

Biological Activity

Methyl 5-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate (MCSF) is a compound of growing interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

MCSF is characterized by the presence of a furan ring and a carbamimidoylsulfanyl group, which contribute to its unique biological activities. The molecular formula is C8H10N2O3SC_8H_{10}N_2O_3S, with a molecular weight of 218.24 g/mol. Its structure can be represented as follows:

MCSF=C5H4O2+C3H6N2S\text{MCSF}=\text{C}_5\text{H}_4\text{O}_2+\text{C}_3\text{H}_6\text{N}_2\text{S}

Antimicrobial Properties

Research indicates that MCSF exhibits notable antimicrobial activity against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some common pathogens are summarized in Table 1.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100

Anticancer Activity

MCSF has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies demonstrated significant activity against HeLa (cervical cancer) and HepG2 (liver cancer) cell lines, with IC50 values indicating effective dose-response relationships. Table 2 summarizes the cytotoxicity results.

Cell Line IC50 (µg/mL)
HeLa30
HepG245
Vero (non-cancerous)>100

The mechanism by which MCSF exerts its biological effects is believed to involve multiple pathways:

  • Enzyme Inhibition : MCSF may inhibit key enzymes involved in bacterial cell wall synthesis, leading to increased permeability and eventual cell lysis.
  • DNA Interaction : The compound's structure allows it to intercalate with DNA, disrupting replication and transcription processes in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : MCSF may induce oxidative stress in cells, leading to apoptosis in cancerous cells while sparing normal cells due to differential sensitivity.

Study on Antimicrobial Activity

In a recent study published in the Journal of Antimicrobial Chemotherapy, MCSF was tested against various bacterial strains isolated from clinical samples. The results confirmed its efficacy as an antimicrobial agent, particularly against resistant strains of Staphylococcus aureus. The study highlighted the potential of MCSF as a lead compound for developing new antibiotics.

Anticancer Research

A comprehensive study published in Cancer Letters evaluated the anticancer properties of MCSF on several cell lines. The researchers found that MCSF treatment led to significant reductions in cell viability, particularly in HeLa cells, through mechanisms involving apoptosis and cell cycle arrest.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 5-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from furan-2-carboxylate derivatives. A plausible route includes:

  • Step 1 : Introduce a chloromethyl group at the 5-position of methyl furan-2-carboxylate via Friedel-Crafts alkylation or radical-mediated substitution .
  • Step 2 : Perform nucleophilic substitution using carbamimidothiol (thiourea derivative) under basic conditions (e.g., KOH/ethanol) to replace the chlorine atom .
  • Optimization : Use copper(I) iodide as a catalyst to enhance coupling efficiency, and monitor reactions via TLC or HPLC for intermediate purity .
  • Purification : Employ column chromatography with silica gel and a gradient eluent (e.g., ethyl acetate/hexane) to isolate the final product.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize the structure and purity of this compound?

  • Methodological Answer :

  • NMR : Use 1^1H and 13^{13}C NMR to confirm the furan ring (δ 6.3–7.5 ppm for protons) and carbamimidoylsulfanyl group (δ 2.5–3.5 ppm for methylene bridge). Compare with analogous compounds like Methyl 5-(aminomethyl)furan-2-carboxylate .
  • IR : Identify characteristic peaks for the ester carbonyl (~1720 cm1^{-1}) and thiourea C=S stretch (~1250 cm1^{-1}) .
  • HRMS : Validate molecular weight (C9_9H11_{11}N3_3O3_3S) with high-resolution mass spectrometry, referencing PubChem data for structurally similar esters .

Q. What initial biological screening approaches are recommended for this compound?

  • Methodological Answer :

  • Antimicrobial Assays : Conduct broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Compare IC50_{50} values with Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, which targets iron homeostasis .
  • Enzyme Inhibition : Screen against proteases or kinases using fluorogenic substrates, leveraging the thiourea group’s metal-chelating potential .

Advanced Research Questions

Q. What strategies are effective in elucidating the mechanism of action of this compound against microbial targets, particularly in resolving conflicting data from different assay systems?

  • Methodological Answer :

  • Target Validation : Use genetic knockout models (e.g., M. tuberculosis mutants lacking iron uptake genes) to assess if activity aligns with iron-chelation mechanisms observed in 5-phenyl-furan-2-carboxylates .
  • Binding Studies : Perform isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify interactions with suspected targets (e.g., metalloenzymes) .
  • Contradiction Resolution : Replicate assays under standardized conditions (pH, temperature) and validate via orthogonal methods (e.g., intracellular metal quantification via ICP-MS) .

Q. How can computational modeling guide the design of derivatives to enhance bioactivity and selectivity?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions between the carbamimidoylsulfanyl group and active sites (e.g., Mycobacterium cytochrome P450). Prioritize derivatives with improved binding energies .
  • QSAR Analysis : Develop quantitative structure-activity relationship models using descriptors like LogP, polar surface area, and Hammett constants from analogs like Methyl 5-((8-fluoro-quinolinyl)methyl)furan-2-carboxylate .

Q. What methodologies are recommended for analyzing the stability and degradation products of this compound under varying physiological conditions?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to hydrolytic (pH 1–13), oxidative (H2_2O2_2), and photolytic conditions. Monitor degradation via UPLC-PDA and identify products using LC-MS/MS .
  • Simulated Physiological Stability : Incubate in human plasma (37°C, 24 hrs) and quantify intact compound via validated HPLC methods. Compare with Methyl 5-(hydroxymethyl)furan-2-carboxylate derivatives, which show esterase sensitivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.